N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
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Description
N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H23N5O3S and its molecular weight is 461.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[2-(6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide, is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
Triazole compounds are known for their ability to bind with various enzymes and receptors in the biological system . This binding can lead to inhibition or activation of these targets, resulting in changes in cellular processes.
Biochemical Pathways
Triazole compounds are known to show a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds can affect a variety of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of triazole compounds have been studied and summarized in some literature .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they can have various molecular and cellular effects .
Biological Activity
N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide, referred to as compound 1, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
Compound 1 has a molecular formula of C23H23N5O4S2 and a molecular weight of 497.6 g/mol. The structural complexity arises from the incorporation of various functional groups that contribute to its biological activity. The presence of the triazole ring is particularly noteworthy as it has been associated with diverse pharmacological effects.
Biological Activity Overview
The biological activity of compound 1 has been primarily investigated in relation to its anticancer properties. Studies have indicated that it exhibits inhibitory effects on several cancer cell lines, likely through the modulation of key signaling pathways involved in cell proliferation and survival.
Anticancer Activity
Recent research highlighted the potential of compound 1 as an inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in cancer cells. The structure-activity relationship (SAR) studies revealed that modifications to the triazole moiety significantly enhance its binding affinity to Plk1, leading to increased antiproliferative effects in vitro .
Table 1: Inhibitory Activity of Compound 1 on Plk1
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound 1 | 4.4 | Inhibition of Plk1 PBD |
Control (DMSO) | N/A | None |
The mechanism by which compound 1 exerts its anticancer effects involves several pathways:
- Inhibition of Cell Cycle Progression : By targeting Plk1, compound 1 disrupts normal mitotic processes, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
- Induction of Apoptosis : Studies indicate that compound 1 can activate pro-apoptotic signals while inhibiting anti-apoptotic pathways, thereby promoting programmed cell death .
Case Studies
In a recent study involving various cancer cell lines (HeLa, MCF-7), compound 1 demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The study utilized both in vitro assays and in vivo models to assess efficacy and safety profiles.
Table 2: Cytotoxicity Data for Compound 1
Cell Line | IC50 (µM) | Treatment Duration |
---|---|---|
HeLa | 5.0 | 48 hours |
MCF-7 | 6.5 | 48 hours |
A549 | 7.0 | 48 hours |
Properties
IUPAC Name |
N-[2-[6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S/c1-16-3-5-18(6-4-16)24(31)25-14-13-22-27-26-21-11-12-23(28-29(21)22)33-15-20(30)17-7-9-19(32-2)10-8-17/h3-12H,13-15H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRMGWWSQLTFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.